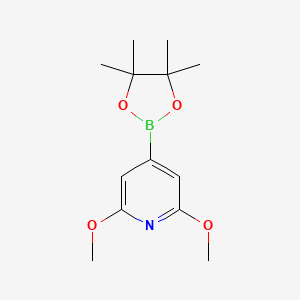
2,6-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
説明
“2,6-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” is a chemical compound with the molecular formula C13H20BNO4 . It’s a member of the pyridine family, which are heterocyclic aromatic compounds. Pyridines are important in the field of natural products, medicines, and as catalysts .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with two methoxy groups at the 2nd and 6th positions and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL group at the 4th position . The exact 3D structure can be determined using techniques like X-ray crystallography, but such data is not available in the current resources .
科学的研究の応用
- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for borylation at the benzylic C-H bond of alkylbenzenes .
- Method : This process is carried out in the presence of a palladium catalyst to form pinacol benzyl boronate .
- Results : The result is the formation of pinacol benzyl boronate, a compound with potential applications in various chemical reactions .
- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for the hydroboration of alkyl or aryl alkynes and alkenes .
- Method : This reaction is carried out in the presence of transition metal catalysts .
- Results : The outcome of this reaction is the formation of boronates, which are useful intermediates in organic synthesis .
- Application : 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : The result is the formation of novel copolymers with potential applications in various fields .
Borylation of Alkylbenzenes
Hydroboration of Alkynes and Alkenes
Synthesis of Novel Copolymers
- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for coupling with aryl iodides .
- Method : This reaction is carried out in the presence of a copper catalyst .
- Results : The outcome of this reaction is the formation of aryl boronates .
- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for asymmetric hydroboration of 1,3-enynes .
- Method : This reaction is carried out to form chiral allenyl boronates .
- Results : The result is the formation of chiral allenyl boronates, which are useful intermediates in organic synthesis .
- Application : 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : The result is the formation of novel copolymers with potential applications in various fields .
Coupling with Aryl Iodides
Asymmetric Hydroboration of 1,3-Enynes
Synthesis of Benzothiadiazole and Electron-rich Arene Units
- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for borylation at the benzylic C-H bond of alkylbenzenes .
- Method : This process is carried out in the presence of a palladium catalyst to form pinacol benzyl boronate .
- Results : The result is the formation of pinacol benzyl boronate, a compound with potential applications in various chemical reactions .
- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for the hydroboration of alkyl or aryl alkynes and alkenes .
- Method : This reaction is carried out in the presence of transition metal catalysts .
- Results : The outcome of this reaction is the formation of boronates, which are useful intermediates in organic synthesis .
Borylation at the Benzylic C-H Bond of Alkylbenzenes
Hydroboration of Alkyl or Aryl Alkynes and Alkenes
Coupling with Aryl Iodides
特性
IUPAC Name |
2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c1-12(2)13(3,4)19-14(18-12)9-7-10(16-5)15-11(8-9)17-6/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVSPPKGLDZTJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675047 | |
| Record name | 2,6-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine | |
CAS RN |
1150561-54-8 | |
| Record name | 2,6-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



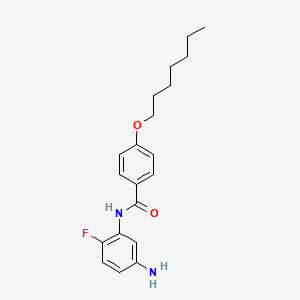

![2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1451217.png)

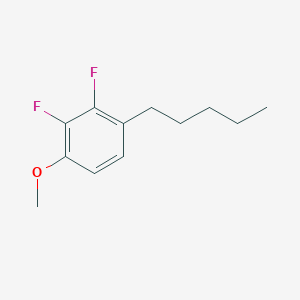
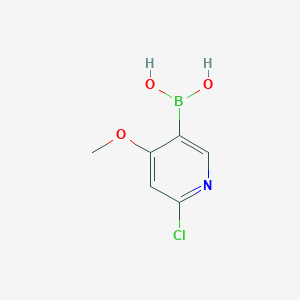
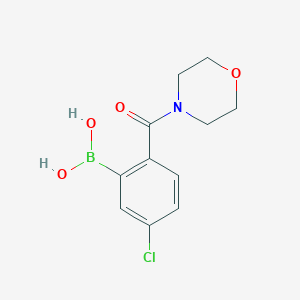
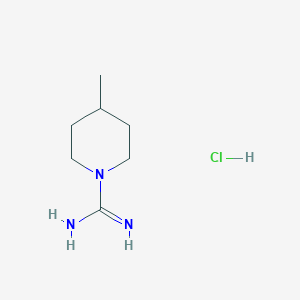
![N-[3-(Allyloxy)phenyl]-2-bromoacetamide](/img/structure/B1451230.png)

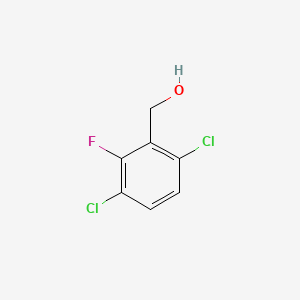


![4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide](/img/structure/B1451236.png)